5-Methyl-1-(methylthio)isoquinolin-3(2H)-one
Description
5-Methyl-1-(methylthio)isoquinolin-3(2H)-one is a heterocyclic compound featuring an isoquinolinone core with a methyl group at position 5 and a methylthio (-SMe) group at position 1. The ketone moiety at position 3 distinguishes it from other isoquinolinone derivatives, which often have substitutions at different positions.
Properties
CAS No. |
61576-33-8 |
|---|---|
Molecular Formula |
C11H11NOS |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
5-methyl-1-methylsulfanyl-2H-isoquinolin-3-one |
InChI |
InChI=1S/C11H11NOS/c1-7-4-3-5-8-9(7)6-10(13)12-11(8)14-2/h3-6H,1-2H3,(H,12,13) |
InChI Key |
VHIUERAAVPJHQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=C(NC(=O)C=C12)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(methylthio)isoquinolin-3(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-(methylthio)benzaldehyde with methylamine in the presence of a suitable catalyst can lead to the formation of the desired isoquinoline derivative. The reaction conditions typically include elevated temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of 5-Methyl-1-(methylthio)isoquinolin-3(2H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(methylthio)isoquinolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
5-Methyl-1-(methylthio)isoquinolin-3(2H)-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(methylthio)isoquinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit certain enzymes or bind to specific receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural and functional differences between 5-Methyl-1-(methylthio)isoquinolin-3(2H)-one and related compounds:
Key Insights
Substituent Effects :
- The methylthio group (-SMe) in the target compound increases lipophilicity, contrasting with the polar hydroxyl group in ’s compound, which improves aqueous solubility .
- Pyrrolidine substituents (e.g., ) introduce steric bulk and basicity, which may enhance receptor binding but reduce bioavailability .
Heterocyclic Core: The isothiazolinone derivative () shares a sulfur-containing heterocycle but differs in ring structure and substituent positions, leading to distinct antimicrobial properties .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s lack of stereocenters may simplify synthesis compared to crispine A analogs, which require precise stereochemical control .
- Antimicrobial Potential: While direct data are unavailable, sulfur-containing analogs (e.g., thiadiazoles in ) exhibit notable antimicrobial activity, suggesting the methylthio group in the target compound could confer similar properties .
- Solubility Challenges : The target compound’s lipophilicity may limit solubility, necessitating formulation adjustments for in vivo applications, unlike hydroxylated analogs () .
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